molecular formula C13H11NO2 B1393777 4-(4-Methylphenyl)pyridine-2-carboxylic acid CAS No. 1261953-65-4

4-(4-Methylphenyl)pyridine-2-carboxylic acid

Cat. No.: B1393777
CAS No.: 1261953-65-4
M. Wt: 213.23 g/mol
InChI Key: CPKZSNADPFGUEW-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)pyridine-2-carboxylic acid (CAS: 1261953-65-4) is a heterocyclic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . Its structure consists of a pyridine ring substituted at the C4 position with a 4-methylphenyl group and a carboxylic acid group at the C2 position. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence electronic, steric, and solubility properties. While its specific applications are still under investigation, derivatives of pyridine-2-carboxylic acid are known for antimicrobial, anticancer, and catalytic activities .

Properties

IUPAC Name

4-(4-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-14-12(8-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZSNADPFGUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)pyridine-2-carboxylic acid typically involves the reaction of 4-methylbenzaldehyde with pyridine-2-carboxylic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylphenyl)pyridine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : 6-(p-Tolyl)picolinic acid shares the same molecular formula and weight as the target compound but differs in the substitution position (C6 vs. C4), which can alter steric interactions and binding affinity .
  • Fluorine substituents in 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid enhance acidity and metabolic stability .

Physicochemical Properties

Melting Points and Solubility

  • Pyridine-2-carboxylic acid derivatives with aryl substituents (e.g., chloro, nitro) exhibit high melting points (268–287°C) due to strong intermolecular hydrogen bonding and π-π stacking .
  • The methyl group in the target compound likely reduces polarity compared to methoxy or fluorine-substituted analogues, resulting in lower solubility in polar solvents .

Acidity and Reactivity

  • Acidity : Electron-withdrawing groups (e.g., fluorine in 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid) increase the acidity of the carboxylic acid group (lower pKa) compared to methyl-substituted derivatives .
  • Stability : The methyl group in the target compound is electron-donating, which may reduce electrophilic substitution reactivity compared to halogenated analogues .

Antimicrobial Potential

Pyridine-2-carboxylic acid derivatives exhibit antimicrobial activity, as demonstrated in studies comparing amides and esters to reference drugs like ethacridine and dioxydine .

Biological Activity

4-(4-Methylphenyl)pyridine-2-carboxylic acid, also known as 4-Methylphenylpyridine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C12H11NO2
  • Molecular Weight : 201.23 g/mol
  • CAS Number : 1261953-65-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzymatic pathways and receptor interactions, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on various receptors, impacting neurotransmission and inflammatory responses.

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of pyridine have been evaluated for their efficacy against viral infections, suggesting that this compound may possess similar activities.

Anticancer Potential

Studies have highlighted the role of pyridine derivatives in cancer therapy. The compound's ability to inhibit specific cancer cell lines has been documented, indicating its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated enhanced biological activity against viral targets in vitro.
Anticancer EffectsShowed inhibition of proliferation in various cancer cell lines with IC50 values indicating potency.
Enzyme InteractionIdentified as a selective inhibitor for JMJD5, impacting metabolic regulation in cancer cells.

Therapeutic Implications

The diverse biological activities of this compound suggest its potential application in various therapeutic areas:

  • Antiviral Therapeutics : Leveraging its antiviral properties could lead to the development of new antiviral drugs.
  • Cancer Treatment : Its anticancer effects warrant further investigation into its use as a chemotherapeutic agent.
  • Metabolic Disorders : The modulation of metabolic enzymes may provide insights into treatments for metabolic syndromes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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